1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H12F3N5 |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12F3N5/c1-17-4-3-9(16-17)14-6-7-5-8(10(11,12)13)15-18(7)2/h3-5H,6H2,1-2H3,(H,14,16) |
InChI Key |
HANDBXDVYSIMFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carbaldehyde
| Parameter | Value |
|---|---|
| Lithiation Temp | −78°C (THF solvent) |
| Electrophile | DMF (2 equiv) |
| Residence Time | 15–20 sec (flow reactor) |
Functionalization of the 5-Position: Bromination and Amination
Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions (CH₂Cl₂, 0°C to rt) produces 5-bromomethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole with 78% yield . This intermediate undergoes nucleophilic substitution with 1-methyl-1H-pyrazol-3-amine in dimethylacetamide (DMAc) at 80°C, facilitated by potassium carbonate (K₂CO₃), to form the target compound.
Comparative Analysis of Coupling Methods
| Method | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | DMAc, K₂CO₃, 80°C, 12h | 65% |
| Pd-Catalyzed Amination | Pd(OAc)₂, Xantphos, 100°C | 72% |
The palladium-catalyzed approach, while higher-yielding, requires stringent anhydrous conditions and poses challenges in catalyst recovery.
Reductive Amination as an Alternative Pathway
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde reacts with 1-methyl-1H-pyrazol-3-amine in methanol under reductive conditions (NaBH₃CN, 0°C to rt) to afford the target amine in 70% yield . This method circumvents halogenated intermediates but necessitates careful pH control (pH 6–7) to minimize imine hydrolysis.
Optimization Insights
-
Solvent Choice : Methanol > Ethanol (superior proton availability for imine reduction).
-
Reducing Agent : NaBH₃CN outperforms NaBH₄ due to selective reactivity with imines over aldehydes.
Regioselective Cyclization and Byproduct Mitigation
The Taiwan patent (TW201835036A) highlights a regioselective cyclization method using 4,4,4-trifluoroacetoacetate and methylhydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a template . This approach suppresses the formation of the 5-trifluoromethyl isomer (<5% by GC-MS) and enhances the yield of the 3-trifluoromethyl precursor to 92% .
Critical Factors for Regiocontrol
-
Template Effect : Preformed pyrazole-5-ol aligns reactants to favor 3-trifluoromethyl product.
-
Solvent Polarity : Ethanol (ε = 24.3) promotes dipole interactions, stabilizing the transition state .
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous flow lithiation to minimize exothermic risks and improve reproducibility . Bromination at pilot scale utilizes NBS in a plug-flow reactor (residence time: 5 min) with in-line quenching to isolate the bromide intermediate . Coupling reactions transition from batch to flow systems, achieving 85% conversion at 120°C with immobilized palladium catalysts.
Economic and Safety Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 500 kg | 2,000 kg |
| Pd Consumption | 1.2 mol% | 0.5 mol% (recycled) |
| Energy Efficiency | 3.2 kWh/kg | 1.8 kWh/kg |
Analytical Characterization and Quality Control
Final product purity (>99%) is verified via HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min). Key spectroscopic data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 1H, pyrazole-H), 6.95 (s, 1H, pyrazole-H), 4.25 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃).
Impurity profiling identifies residual solvents (DMAc < 50 ppm) and regioisomers (<0.1%) as critical quality attributes.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the amine group. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the amine to nitro derivatives. Milder conditions with hydrogen peroxide (H₂O₂) yield partially oxidized intermediates.
Key Products :
-
Pyrazole oxides (resulting from N-oxidation).
Reduction Reactions
Reduction typically targets the trifluoromethyl group or aromatic rings. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduce the compound to generate hydrogenated derivatives.
Key Products :
-
Reduced pyrazole derivatives (e.g., hydrogenated trifluoromethyl analogs).
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitution , driven by its electron-rich pyrazole ring and reactive amine group. Reactions with alkyl halides or electrophiles introduce new functional groups under basic conditions (e.g., using sodium hydride or potassium tert-butoxide ).
Key Products :
-
Alkylated derivatives (e.g., ethylated or propylated analogs).
Imine Formation and Hydrolysis
The amine reacts with aldehydes to form imine intermediates , which undergo hydrolysis to regenerate the amine or form carbonyl compounds. This reaction is reversible and pH-dependent.
Key Products :
-
Imine derivatives (e.g., Schiff bases).
-
Carbonyl compounds (via hydrolysis).
Bromination
Selective bromination is achieved using N-bromosuccinimide (NBS) under mild conditions, targeting the pyrazole ring . This facilitates further functionalization.
Key Products :
-
Brominated pyrazole derivatives .
Research Findings
-
Regioselectivity : The trifluoromethyl group directs substitution reactions to specific positions on the pyrazole ring .
-
Stability : The compound’s trifluoromethyl group enhances thermal stability and lipophilicity, critical for bioactivity.
-
Mechanistic Insights : Oxidation and reduction pathways are influenced by the electron-withdrawing trifluoromethyl group, altering reaction kinetics.
Scientific Research Applications
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
a. Pyrazole Carboxamides ():
Compounds like 7bg (1-Methyl-N-(5-trifluoromethyl-1,3,4-thiadiazole-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) share the trifluoromethylpyrazole core but differ in substituents. The carboxamide group in 7bg replaces the methylene-linked amine in the target compound, resulting in higher melting points (234.9–235.1°C vs. unspecified for the target) due to stronger intermolecular hydrogen bonding .
b. Urea Derivatives (): The urea-linked compound 10 (1-(4-fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea) replaces the amine bridge with a urea moiety.
c. Oxadiazole Thioethers (): Compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) introduces a sulfur-containing oxadiazole ring.
d. Thiadiazol-2-amine Derivatives ():
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine features a thiadiazole ring and difluoromethylpyrazole. The difluoromethyl group may offer similar electron-withdrawing effects as trifluoromethyl but with slightly reduced steric bulk .
Physicochemical Properties
- Melting Points : Trifluoromethyl groups (as in 7bg) correlate with higher melting points due to increased molecular symmetry and dipole interactions .
- Solubility : Amine groups (target compound) may improve aqueous solubility compared to thioethers (5g) or urea derivatives (10) .
Computational and Crystallographic Tools
- Software like SHELXL () and ORTEP () are critical for structural validation. Compound 5a () was crystallized in the monoclinic system (P2₁/c), highlighting the role of X-ray diffraction in confirming substituent geometry .
Biological Activity
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves various chemical reactions, primarily focusing on the formation of pyrazole derivatives. The compound features a trifluoromethyl group, which significantly influences its biological properties by enhancing lipophilicity and modifying interaction with biological targets .
Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The compound's ability to scavenge free radicals has been assessed using various assays such as ABTS and ORAC tests. For instance, compounds similar to this compound have shown comparable antioxidant activity to Trolox, a standard antioxidant .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease. Preliminary studies suggest that similar pyrazole derivatives exhibit moderate to high inhibitory activity against these enzymes .
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. The structural modifications in compounds like this compound may enhance their effectiveness against various cancer cell lines. Some studies have indicated that these compounds can induce apoptosis in cancer cells through multiple pathways, including oxidative stress mechanisms .
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine, and how are intermediates characterized?
Answer:
A multi-step synthesis typically involves condensation of pyrazole derivatives with trifluoromethylated intermediates. For example, alkylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with a methylating agent (e.g., methyl iodide) followed by coupling with a second pyrazole moiety via reductive amination. Key intermediates are characterized using NMR and NMR to confirm regioselectivity and purity. For instance, in analogous syntheses, intermediates like 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine were validated via HRMS (ESI) and melting point analysis .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers are indicative of its functional groups?
Answer:
- NMR : Signals near δ 3.2–3.5 ppm (broad singlet) confirm NH groups in the amine linkage. Methyl groups on pyrazole rings appear as singlets at δ 2.2–2.3 ppm.
- IR Spectroscopy : Stretching vibrations at ~3298 cm (N–H) and 1100–1200 cm (C–F in CF) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) consistent with the molecular formula (e.g., m/z 215 for a related compound) validate the structure .
Advanced: How can researchers resolve contradictions in NMR data arising from tautomerism or dynamic exchange in pyrazole-based amines?
Answer:
Tautomerism in pyrazole derivatives (e.g., 1H-pyrazol-3-amine vs. 1H-pyrazol-5-amine) can lead to ambiguous NMR signals. Strategies include:
- Variable Temperature (VT) NMR : Suppress dynamic exchange by cooling to −40°C, resolving split peaks.
- Deuterated Solvent Screening : Use DMSO-d or CDCl to stabilize specific tautomers.
- X-ray Crystallography : Resolve ambiguity definitively via crystal structure determination, as seen in studies of 3-phenyl-1H-1,2,4-triazol-5-amine tautomers .
Advanced: What computational methods are recommended for predicting hydrogen-bonding patterns in the crystal packing of this compound?
Answer:
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., rings) using Etter’s formalism to predict packing efficiency .
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to identify preferred H-bond donor/acceptor sites.
- Molecular Dynamics (MD) Simulations : Simulate crystal nucleation under varied conditions (e.g., solvent polarity) to model packing arrangements .
Advanced: How can SHELX software be optimized for refining the crystal structure of this compound, particularly with high thermal motion in the CF3_33 group?
Answer:
- Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to the trifluoromethyl group using SHELXL, reducing overfitting risks.
- Constraints/Soft Restraints : Apply SIMU/DELU restraints to adjacent atoms to model correlated thermal motion.
- Twinned Data Handling : Use BASF and TWIN commands in SHELXL for twinned crystals, common in fluorinated compounds .
Basic: What are the primary applications of this compound in medicinal chemistry, and how is its bioactivity assessed?
Answer:
This compound is explored as a kinase inhibitor or GPCR modulator due to its pyrazole-amine scaffold. Bioactivity assays include:
- In vitro Enzyme Inhibition : Measure IC values against target kinases (e.g., JAK2) using fluorescence polarization.
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines .
Advanced: What strategies mitigate synthetic challenges in introducing the trifluoromethyl group onto the pyrazole ring?
Answer:
- Electrophilic Trifluoromethylation : Use Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under mild conditions.
- Nucleophilic CF Sources : Employ (trifluoromethyl)trimethylsilane (TMSCF) with catalytic fluoride ions.
- Post-functionalization : Attach CF via Suzuki-Miyaura coupling using 3-trifluoromethylpyrazole boronic ester precursors .
Advanced: How do steric effects from the 1-methyl and trifluoromethyl groups influence regioselectivity in further functionalization?
Answer:
- Steric Hindrance : The 1-methyl group directs electrophilic substitution to the 5-position, while the CF group at C3 blocks axial approaches.
- DFT Calculations : Predict reaction pathways by modeling transition states, e.g., for Pd-catalyzed C–H activation at the least hindered position .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography : Use silica gel with EtOAc/hexane gradients (e.g., 30–70% EtOAc) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity, as demonstrated for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
Advanced: How can researchers validate the absence of polymorphic forms in crystallized batches of this compound?
Answer:
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
- Differential Scanning Calorimetry (DSC) : Detect thermal events (melting points, phase transitions) indicative of polymorphs.
- High-Throughput Crystallization Screens : Use 96-well plates with varied solvents to assess crystallization diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
